N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
Description
N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a naphthamide moiety and a para-toluenesulfonyl (tosyl) group. The tosyl group may enhance stability and influence reactivity in further synthetic modifications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-19-6-12-26(13-7-19)33(31,32)29-15-14-21-10-11-25(17-24(21)18-29)28-27(30)23-9-8-20-4-2-3-5-22(20)16-23/h2-13,16-17H,14-15,18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOPXGZRNWOYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through Pictet-Spengler condensation, followed by tosylation to introduce the tosyl group. The final step involves the coupling of the tosylated tetrahydroisoquinoline with 2-naphthamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Tetrahydroisoquinoline vs. Phthalimide: The tetrahydroisoquinoline core in the target compound is more basic and conformationally flexible than the rigid phthalimide ring in 3-chloro-N-phenyl-phthalimide. This flexibility may enhance binding to biological targets compared to phthalimide derivatives, which are primarily used as polymer precursors .
- Naphthamide vs. Triazole-Naphthyloxy: The naphthamide group in the target compound provides a planar aromatic system distinct from the triazole-linked naphthyloxy groups in . Triazole moieties are known for click chemistry applications, whereas naphthamide groups may prioritize stability and lipophilicity .
- Tosyl vs. Nitro Substituents : The electron-withdrawing tosyl group in the target compound contrasts with the nitro groups in ’s derivatives. Nitro groups often confer redox activity or polarity, while tosyl groups are typically employed as protective or leaving groups in synthesis .
Key Observations :
- The target compound likely requires amide bond formation between 2-naphthoic acid and the tetrahydroisoquinoline amine, followed by tosylation. This contrasts with the copper-catalyzed cycloaddition used for triazole derivatives in .
- Unlike the high-purity demands for 3-chloro-N-phenyl-phthalimide in polymer synthesis (), the target compound’s applications may prioritize functional group compatibility over extreme purity .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
- The target compound’s IR spectrum would resemble ’s acetamides (C=O stretch ~1670 cm⁻¹) but with additional S=O stretches (~1350 cm⁻¹) from the tosyl group.
- NMR signals for the tetrahydroisoquinoline protons (e.g., CH₂ and NH groups) would differ significantly from the triazole-linked compounds in , which show distinct triazole proton resonances (~8.36 ppm) .
Biological Activity
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with a tosyl group and a naphthamide moiety. The molecular formula is , with a molecular weight of approximately 344.44 g/mol. The presence of the tosyl group enhances the compound's reactivity and solubility, making it an attractive candidate for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler condensation method.
- Tosylation : The tetrahydroisoquinoline intermediate is treated with p-toluenesulfonyl chloride in the presence of a base.
- Coupling with Naphthamide : The tosylated intermediate is coupled with a naphthamide derivative using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. It has shown potential in inhibiting specific kinases associated with cancer progression .
A study demonstrated that similar tetrahydroisoquinoline derivatives have significant activity against various cancer cell lines, suggesting that this compound may also be effective against multiple cancer types .
Antimicrobial Effects
The compound has also been noted for its antimicrobial activity , which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . This makes it a candidate for further development as an antimicrobial agent.
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cell signaling and proliferation.
- Receptor Modulation : The compound's unique structure allows it to bind effectively to various receptors, enhancing its specificity and efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamide | Bromo substituent | Varies; different biological activities |
| N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamide | Chloro substituent | Antimicrobial; anticancer |
| N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamide | Tosyl group | Significant anticancer and antimicrobial properties |
This table highlights how the presence of different substituents can influence the biological activities of tetrahydroisoquinoline derivatives.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific pathways affected by this compound. For instance:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the activation of apoptotic pathways .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
